2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Description
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative with the molecular formula C₁₅H₁₂BrNO and a molecular weight of 302.17 g/mol . The compound is characterized by a bromine atom at the 2-position of the phenyl ring attached to the oxazoline core and a phenyl group at the 4-position (Figure 1). Its (R)-enantiomer, designated by CAS number 191330-82-2, is commercially available and typically stored at 2–8°C under inert conditions to maintain stability .
The synthesis of this compound often involves lithiation or transition-metal-mediated reactions. For example, in one protocol, this compound undergoes lithiation with n-BuLi at −78°C, followed by reaction with chlorodiphenylphosphine to yield chiral phosphine-oxazoline ligands used in asymmetric catalysis . Its stereochemical purity is critical for applications in enantioselective synthesis, as demonstrated in the preparation of Ru(II) complexes for borrowing hydrogen reactions .
Properties
IUPAC Name |
2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKCPSPWIFJAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658800 | |
| Record name | 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153233-81-9 | |
| Record name | 2-(2-Bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-bromophenyl)acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate undergoes cyclization to form the oxazole ring .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromophenylboronic acid is coupled with 4-phenyl-4,5-dihydrooxazole under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents is crucial to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazolone derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-(2-aminophenyl)-4-phenyl-4,5-dihydrooxazole or 2-(2-thiophenyl)-4-phenyl-4,5-dihydrooxazole.
Oxidation: Formation of oxazolone derivatives.
Reduction: Formation of this compound amine or alcohol derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The bromine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Antifungal Activity : Replacement of the 2-bromophenyl group with benzo[b]thiophen-2-yl () drastically enhances antifungal potency, likely due to increased lipophilicity and π-π stacking interactions. The target compound lacks reported antifungal data, suggesting substituent-dependent bioactivity .
- Stereochemical Impact: The (R)-configuration of 2-(2-bromophenyl)-4-phenyl-4,5-dihydrooxazole contrasts with Nocazoline A (R-configuration, [α]²⁵D +15), highlighting how substituents (bromo vs. hydroxyl) influence optical rotation .
Physical and Stereochemical Properties
Notable Trends:
Biological Activity
Overview
2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole is a chiral compound belonging to the oxazole family, characterized by a bromine atom on the phenyl ring and a phenyl group attached to the oxazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The compound's structure includes:
- Bromine Atom : Enhances reactivity and binding affinity.
- Oxazole Ring : Provides stability and potential interaction sites with biological targets.
- Phenyl Group : Contributes to the overall stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom may influence the compound's binding affinity, impacting its efficacy in various biological contexts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies, it has been shown to inhibit the growth of various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain fungal pathogens have been reported as low as 0.03 μg/mL, indicating potent antifungal properties against species like Candida albicans and Aspergillus fumigatus .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on various cancer cell lines, suggesting its utility as a scaffold for drug development in oncology. The precise mechanisms through which it exerts these effects are still under investigation but may involve apoptosis induction and inhibition of cell proliferation.
Case Studies
-
Study on Antifungal Activity :
A series of derivatives based on 4,5-dihydrooxazole were synthesized, including this compound. These compounds exhibited broad-spectrum antifungal activity with MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans . -
Anticancer Activity Assessment :
In vitro studies revealed that this compound significantly inhibited the growth of certain cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a table is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine and phenyl groups | Antimicrobial, Anticancer |
| 2-(2-Chlorophenyl)-4-phenyl-4,5-dihydrooxazole | Contains chlorine instead of bromine | Moderate antimicrobial |
| 2-(Phenyl)-4,5-dihydrooxazole | Lacks both bromine and phenyl groups | Limited biological activity |
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